molecular formula C18H20ClNO2 B2710075 N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide CAS No. 449158-32-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No. B2710075
CAS RN: 449158-32-1
M. Wt: 317.81
InChI Key: BGXGJGDKQCKPOB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide, commonly known as T0070907, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. T0070907 is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) and has been shown to have significant effects on various cellular processes.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of related compounds have been extensively studied. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide highlighted the importance of dimerization and crystal packing in influencing molecular geometry, especially dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antimicrobial Activity

Research on derivatives incorporating the thiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, has shown promising in vitro antibacterial and antifungal activities, indicating potential therapeutic applications against microbial diseases (Desai et al., 2013).

Gastroprokinetic Activity

Studies on related compounds, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have demonstrated potent gastroprokinetic activity, emphasizing the essential role of the amide bond in enhancing this activity (Kalo et al., 1995).

Molecular Refraction and Polarizability

The molar refraction and polarizability of similar compounds have been investigated, revealing stronger polarizability effects with an increase in drug concentration, which could have implications for their pharmacological properties (Sawale et al., 2016).

Anticonvulsant and Sedative-Hypnotic Activities

Research on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives has explored their anticonvulsant and sedative-hypnotic activities, highlighting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).

Anti-inflammatory Activities

Synthesis of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives has shown good anti-inflammatory activities, providing a basis for further pharmacological exploration (Abdulla et al., 2014).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-10-6-12(3)17(13(4)7-10)18(21)20-15-8-11(2)14(19)9-16(15)22-5/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXGJGDKQCKPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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